Aminooxy-PEG3-C2-Boc
Description
Significance as a Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linker in Advanced Chemical Systems
The primary significance of Aminooxy-PEG3-t-butyl ester lies in its identity as a heterobifunctional linker. biochempeg.com Heterobifunctional linkers possess two different reactive groups at their termini, enabling the sequential or orthogonal conjugation of two distinct molecules. jenkemusa.com In this case, the aminooxy group offers chemoselective reactivity towards aldehydes and ketones, forming a stable oxime bond. broadpharm.com This reaction is highly specific and can proceed efficiently under mild, aqueous conditions, which is crucial when working with sensitive biological molecules.
Simultaneously, the other end of the molecule features a t-butyl ester. This group effectively protects a carboxylic acid functionality. The t-butyl group is stable under many reaction conditions but can be selectively removed (deprotected) using acidic conditions to reveal a free carboxylic acid. biochempeg.combroadpharm.com This newly exposed acid can then be activated to react with other functional groups, such as primary amines, to form stable amide bonds. medkoo.com The polyethylene glycol (PEG) spacer, consisting of three ethylene (B1197577) glycol units, imparts hydrophilicity, which improves the water solubility of the entire construct and reduces potential steric hindrance between the conjugated molecules. biochempeg.com
| Property | Data | Source(s) |
| Chemical Formula | C₁₃H₂₇NO₆ | broadpharm.com |
| Molecular Weight | 293.4 g/mol | broadpharm.com |
| CAS Number | 1835759-72-2 | broadpharm.com |
| Appearance | Yellow solid / Liquid | |
| Purity | Typically >98% | broadpharm.com |
| Solubility | Water, DMSO, DMF, DCM | broadpharm.com |
Overview of Strategic Utility in Bioconjugation and Engineered Material Sciences
The unique reactivity of Aminooxy-PEG3-t-butyl ester makes it a strategic tool for a variety of applications.
In bioconjugation , its primary use is to link biomolecules, such as proteins, peptides, or nucleic acids, to other molecules or surfaces. The aminooxy group's ability to selectively target aldehydes is particularly valuable. Aldehyde functionalities can be introduced into proteins and peptides at specific sites, allowing for precise, site-specific modification. This is a significant advantage over less specific methods that target common amino acid side chains like lysines. nih.gov This level of control is essential for creating well-defined antibody-drug conjugates (ADCs) or functionalized proteins for diagnostics and therapeutics. jenkemusa.com For instance, it can be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are complex molecules designed to selectively degrade target proteins within cells. chemsrc.comsigmaaldrich.com
In engineered material sciences , this linker is used for surface modification and the creation of advanced materials like hydrogels. sigmaaldrich.com By attaching Aminooxy-PEG3-t-butyl ester to the surface of nanoparticles, researchers can create functionalized particles with improved biocompatibility and reduced non-specific protein binding. The PEG chain extends from the surface, creating a hydrophilic barrier. The terminal functional groups can then be used to attach targeting ligands or drug molecules. Furthermore, these bifunctional linkers are instrumental in forming cross-linked polymer networks to create hydrogels. sigmaaldrich.combiochempeg.com These water-swollen networks are widely used in tissue engineering, regenerative medicine, and for the controlled release of therapeutics. jenkemusa.com
Historical Context and Evolution of Aminooxy-PEG Reagents in Contemporary Research
The development of Aminooxy-PEG3-t-butyl ester is rooted in the broader history of PEGylation, a technique that involves covalently attaching PEG chains to molecules to improve their therapeutic properties. conicet.gov.arcreativepegworks.com The first generation of PEGylation reagents, developed decades ago, often targeted primary amines (like lysine (B10760008) residues in proteins) and were sometimes non-specific, leading to heterogeneous products. conicet.gov.arcreativepegworks.com
Over time, the demand for more precise and controlled bioconjugation spurred the evolution of these reagents. This led to the development of heterobifunctional PEGs, which offered the ability to link different molecular entities with high specificity. sigmaaldrich.comjenkemusa.com The introduction of chemoselective ligation chemistries, such as the formation of oximes from aminooxy and aldehyde groups, represented a significant leap forward. louisville.edu This strategy, popularized by its efficiency and orthogonality, allows for conjugation to occur in the presence of other functional groups without the need for extensive protecting group strategies.
The design of reagents like Aminooxy-PEG3-t-butyl ester reflects this evolution. It combines a highly selective reactive group (aminooxy), a beneficial solubilizing spacer (PEG), and a protected functional group (t-butyl ester) that allows for further, controlled modification. biochempeg.combroadpharm.com This "smart" design is characteristic of modern chemical biology, where the goal is to create well-defined, homogeneous conjugates with predictable properties and functions. conicet.gov.ar The development of a diverse toolbox of such linkers, with varying PEG lengths (e.g., Amino-PEG1-t-butyl ester, Amino-PEG4-t-butyl ester) and different functionalities (e.g., Aminooxy-PEG3-N3, Bis-aminooxy-PEG2), allows researchers to fine-tune the properties of their constructs for specific applications in drug delivery, diagnostics, and materials science. broadpharm.combiochempeg.combroadpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(15)4-5-16-6-7-17-8-9-18-10-11-19-14/h4-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYHFTOQEYCMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Mechanistic Reactivity in Advanced Synthesis
Structural Design Principles of Polyethylene (B3416737) Glycol Linkers for Research Applications
Polyethylene glycol (PEG) linkers are integral to modern biotechnology and pharmaceutical research due to their unique properties. precisepeg.com They are synthetic polymers composed of repeating ethylene (B1197577) glycol units, known for their hydrophilicity, biocompatibility, and non-immunogenicity. creativepegworks.combiochempeg.com These characteristics make them ideal for a variety of applications, including enhancing the solubility of hydrophobic molecules, increasing the in vivo circulation time of therapeutic agents, and providing a flexible spacer between conjugated molecules to minimize steric hindrance. biochempeg.comthermofisher.cominterchim.fr
Role of Tri(ethylene glycol) (PEG3) Spacer in Modulating Solubilities and Steric Environments in Aqueous Media
The tri(ethylene glycol) (PEG3) portion of Aminooxy-PEG3-t-butyl ester is a short, discrete-length PEG chain. This specific length is crucial for several reasons. The PEG3 spacer is highly hydrophilic, which significantly increases the water solubility of the entire molecule and any molecule it is attached to. broadpharm.comatamanchemicals.com This is particularly advantageous when working with hydrophobic drugs or biomolecules that have poor solubility in aqueous buffers, a common challenge in biological research. biochempeg.com
Furthermore, the flexible nature of the PEG3 chain acts as a spacer, physically separating the two terminal functional groups. This separation minimizes steric hindrance, allowing each group to react independently without interfering with the other. interchim.frmedkoo.com In the context of bioconjugation, this means that a biomolecule attached to one end of the linker will not sterically block the reaction at the other end. This controlled spacing is essential for maintaining the biological activity of the conjugated molecules and ensuring efficient reaction kinetics. koreascience.kr
Orthogonal Reactivity of Aminooxy and tert-Butyl Ester Moieties for Sequential Functionalization
A key feature of Aminooxy-PEG3-t-butyl ester is the "orthogonal" nature of its terminal functional groups. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with each other. In this molecule, the aminooxy group and the tert-butyl ester have distinct and non-interfering reactivities, allowing for a stepwise or sequential conjugation strategy. sigmaaldrich.com
The aminooxy group is highly reactive towards aldehydes and ketones, forming a stable oxime bond. cd-bioparticles.net This reaction is highly specific and can be carried out under mild, aqueous conditions. nih.gov In contrast, the tert-butyl ester is a protecting group for a carboxylic acid. It is stable under the conditions required for oxime ligation but can be selectively cleaved under acidic conditions to reveal a free carboxylic acid. broadpharm.comorganic-chemistry.org This free acid can then be used for a second conjugation reaction, for example, by coupling to an amine using standard carbodiimide (B86325) chemistry. This orthogonal reactivity provides researchers with precise control over the assembly of complex bioconjugates. researchgate.net
Reaction Mechanisms of the Aminooxy Group in Targeted Bioconjugation
The aminooxy group is a powerful tool in bioconjugation due to its high chemoselectivity and the stability of the resulting linkage. Its unique reactivity stems from the "alpha effect," where the presence of an adjacent atom with a lone pair of electrons (the oxygen atom) enhances the nucleophilicity of the nitrogen atom.
Principles of Oxime Ligation with Carbonyl Compounds (Aldehydes and Ketones)
Oxime ligation is the reaction between an aminooxy group and a carbonyl group (an aldehyde or a ketone) to form a stable C=N-O bond, known as an oxime linkage. nih.govunivie.ac.at The reaction proceeds through a two-step mechanism. The first step is the nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal. nih.gov This step is followed by the acid-catalyzed dehydration of the hemiaminal to yield the final oxime product. nih.gov
The reaction is typically fastest at a slightly acidic pH (around 4-5). nih.govnih.gov This is because the dehydration step is acid-catalyzed, but at very low pH, the aminooxy group becomes protonated, which reduces its nucleophilicity and slows down the initial attack on the carbonyl. nih.gov The high chemoselectivity of this reaction allows it to be performed in the presence of other functional groups commonly found in biological systems, making it a bioorthogonal reaction. nih.gov
| Reactant 1 | Reactant 2 | Product | Bond Formed |
| Aminooxy group (R-O-NH₂) | Aldehyde (R'-CHO) | Aldoxime (R-O-N=CH-R') | Oxime |
| Aminooxy group (R-O-NH₂) | Ketone (R'-CO-R'') | Ketoxime (R-O-N=C(R')-R'') | Oxime |
Kinetic and Thermodynamic Considerations for Oxime Linkage Formation and Stability
The formation of oximes is generally a rapid and efficient process, especially when catalyzed. Aniline (B41778) and its derivatives, such as m-phenylenediamine, are often used as catalysts to accelerate the reaction. nih.govacs.org These catalysts work by forming a more reactive protonated Schiff base intermediate, which speeds up the rate-limiting dehydration step. rsc.org The rate of oxime formation is also dependent on the concentration of the reactants and the pH of the solution. nih.govnih.gov
Thermodynamically, the oxime linkage is quite stable, particularly at physiological pH. rsc.org However, the stability can be influenced by the structure of the carbonyl compound. Oximes formed from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes or ketones. nih.gov While oxime bonds are stable under many conditions, they can be cleaved under strongly acidic conditions or in the presence of certain reagents, which can be a consideration in experimental design. rsc.org The equilibrium of the reaction favors the formation of the oxime, especially when one of the reactants is used in excess. nih.gov
tert-Butyl Ester Chemistry in Research Synthesis Methodologies
The tert-butyl ester group in Aminooxy-PEG3-t-butyl ester serves as a protecting group for a carboxylic acid. Protecting groups are essential in organic synthesis to temporarily mask a reactive functional group, preventing it from participating in unwanted side reactions. thieme-connect.com
The tert-butyl ester is widely used due to its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, and reductive. thieme-connect.com This stability allows for chemical modifications to be made at other parts of the molecule, such as the aminooxy group, without affecting the ester.
Acid-Labile Deprotection Strategies for Selective Carboxylic Acid Generation
A key feature of Aminooxy-PEG3-t-butyl ester is the tert-butyl ester group, which functions as a protecting group for a carboxylic acid. This group is stable under a variety of reaction conditions but can be efficiently removed using acid catalysis, a process known as deprotection, to generate a free carboxylic acid. broadpharm.combroadpharm.com This selective generation is crucial for subsequent coupling reactions, such as amide bond formation with primary amines. broadpharm.com
The most common method for the deprotection of tert-butyl esters is treatment with a strong acid, such as trifluoroacetic acid (TFA). researchgate.netrsc.org The reaction is typically performed in a non-aqueous solvent like dichloromethane (B109758) (DCM) to ensure solubility of the starting material and to prevent unwanted side reactions. researchgate.netrsc.org
The mechanism of deprotection begins with the protonation of the carbonyl oxygen of the ester by the acid. This initial step increases the electrophilicity of the carbonyl carbon. The C-O bond between the oxygen and the tertiary carbon is then cleaved, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. commonorganicchemistry.comstackexchange.com The tert-butyl cation is subsequently neutralized, often by eliminating a proton to form isobutylene (B52900) gas, which can be easily removed from the reaction mixture. stackexchange.comechemi.com
Table 1: Conditions for Acid-Labile Deprotection of t-Butyl Esters
| Reagent | Solvent | Temperature | Time | Outcome | Citation |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 5 hours | Generates free carboxylic acid | rsc.org |
| 50% TFA | Dichloromethane (DCM) | Room Temperature | Not specified | Effective for deprotection | researchgate.net |
| 95% TFA | Neat (no solvent) | Not specified | Not specified | Used in peptide synthesis for good purity | researchgate.net |
| Aqueous Phosphoric Acid | Not specified | Not specified | Not specified | Effective and selective for t-butyl ester deprotection | organic-chemistry.org |
Synthetic Methodologies and Derivatization Approaches
Chemical Synthesis Pathways for Aminooxy-PEG3-t-butyl ester and Related Precursors
The synthesis of Aminooxy-PEG3-t-butyl ester is a multi-step process that requires careful control of protecting groups to ensure the selective functionalization of each end of the discrete polyethylene (B3416737) glycol (PEG) chain. While multiple routes are possible, a common strategy involves the sequential modification of a triethylene glycol backbone.
A representative synthetic approach can be outlined as follows:
Mono-protection of a PEG Diol: The synthesis often starts with a precursor like triethylene glycol. One of the terminal hydroxyl groups is protected, for instance, by reacting it with a suitable protecting agent to prevent its participation in subsequent reactions.
Functional Group Interconversion: The remaining free hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, typically in the presence of a base like triethylamine.
Introduction of the Aminooxy Moiety: The key aminooxy group is introduced via nucleophilic substitution. A common reagent for this step is N-hydroxyphthalimide. The phthalimide (B116566) group serves as a stable, protected form of the aminooxy functionality.
Deprotection and Introduction of the Amine: The initial protecting group on the other end of the PEG chain is removed. The revealed hydroxyl group is then converted to an amine, often via a two-step process involving tosylation followed by reaction with sodium azide (B81097) (NaN₃) and subsequent reduction to the primary amine.
Boc Protection and Ester Formation: The newly formed amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The phthalimide group is then removed, typically with hydrazine (B178648), to reveal the free aminooxy group. ambeed.com Finally, the t-butyl ester is introduced. An alternative, more convergent synthesis involves coupling a pre-formed Boc-NH-PEG3 intermediate with an aminooxy-containing reagent.
A convergent synthesis approach might involve reacting a pre-functionalized PEG segment, such as a Boc-protected amine-PEG3 intermediate, with a reagent containing the aminooxy group. This method can reduce the number of side reactions but necessitates the rigorous purification of the intermediate fragments. The synthesis of a key precursor, tert-butyl (2-(aminooxy)ethyl)carbamate, has been reported via the reaction of N-(2-t-Boc-aminoethoxy)phthalimide with hydrazine in ethanol. ambeed.com
The table below summarizes common steps and reagents used in the synthesis of Boc-protected aminooxy PEG linkers.
| Synthetic Step | Common Reagents | Purpose | Reference |
|---|---|---|---|
| Amine Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protects the primary amine from unwanted side reactions. | |
| Aminooxy Introduction | N-hydroxyphthalimide, followed by hydrazine | Introduces a protected aminooxy group, which is later deprotected. | ambeed.com |
| Coupling Reactions | EDC/NHS, TBTU | Carbodiimide-mediated coupling to form amide bonds between fragments. | |
| Leaving Group Formation | p-Toluenesulfonyl chloride (TsCl) | Converts a hydroxyl group into a good leaving group for nucleophilic substitution. | google.com |
Purification and Characterization Strategies for Synthesized Linkers
The successful synthesis of Aminooxy-PEG3-t-butyl ester and its derivatives must be followed by rigorous purification and characterization to ensure identity and purity. The unique properties of PEG-containing molecules, particularly their hydrophilicity, present specific challenges and require specialized analytical techniques.
Purification Strategies: The hydrophilic nature of the PEG backbone can make traditional purification methods like standard silica (B1680970) gel chromatography challenging. Therefore, alternative chromatographic techniques are often employed.
Size Exclusion Chromatography (SEC): This is a primary method for purifying PEGylated molecules. It separates compounds based on their hydrodynamic radius, effectively removing smaller impurities like unreacted starting materials or by-products.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While PEG itself is hydrophilic, it can be used to purify conjugates where the attached molecule is hydrophobic, providing a separation mechanism that is complementary to IEX and SEC.
Characterization Strategies: A combination of spectroscopic and spectrometric methods is used to confirm the structure and purity of the synthesized linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, verifying the presence of the PEG backbone, the Boc group, and the t-butyl ester, and ensuring the correct ratio of protons in different parts of the molecule. rsc.org
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) are used to determine the precise molecular weight of the synthesized linker, confirming its identity and assessing its purity. google.comchempep.com
Advanced Characterization: For complex bioconjugates formed using these linkers, more advanced strategies may be needed. For example, novel PEG linkers have been designed to be cleavable under specific conditions. This allows the attached biomolecule (e.g., a protein) to be analyzed separately using techniques like peptide mapping to precisely identify the site of linker attachment. researchgate.netgenscript.com
| Technique | Principle of Operation | Application in PEG Linker Analysis | Reference |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Purification; removal of small molecule impurities. | |
| Ion Exchange Chromatography (IEX) | Separation by net charge | Purification of charged conjugates; separation of positional isomers. | |
| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin in a magnetic field | Structural elucidation and confirmation. | rsc.orgchempep.com |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measurement of mass-to-charge ratio | Precise molecular weight determination and purity assessment. | google.comchempep.com |
Applications and Methodological Advancements in Interdisciplinary Research
Advanced Bioconjugation Strategies for Biomolecular Engineering
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of biomedical research. Aminooxy-PEG3-t-butyl ester provides a robust platform for creating precisely defined bioconjugates for a variety of applications.
The specific and predictable reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime ether is a powerful strategy for site-specific modification of proteins and peptides. nih.gov This process, known as oxime ligation, allows for the precise attachment of molecules like Aminooxy-PEG3-t-butyl ester to a predetermined location on a protein or peptide. acs.org The required carbonyl functionality can be introduced into a peptide sequence through various methods, such as the incorporation of unnatural amino acids (e.g., L-epsilon-aminooxylysine) during solid-phase synthesis or the periodate (B1199274) oxidation of an N-terminal serine residue. nih.govfrontiersin.org
Research has demonstrated that this ligation proceeds efficiently under mild acidic conditions (e.g., pH 4.5-4.6) and can be catalyzed by nucleophilic catalysts like aniline (B41778) derivatives to increase reaction rates. frontiersin.orgresearchgate.net A key advantage of this method is its chemoselectivity, meaning the aminooxy group reacts specifically with the target carbonyl without cross-reacting with other functional groups present in the biomolecule. nih.gov This precision is crucial for preserving the biological integrity and function of the modified protein. For instance, a study involving the FLAG peptide showed that incorporating L-epsilon-aminooxylysine and subsequently immobilizing the peptide via its aminooxy group did not disrupt the integrity of the FLAG epitope, as confirmed by surface plasmon resonance analysis. nih.gov
The application of Aminooxy-PEG3-t-butyl ester extends to the modification of nucleic acids and oligonucleotides for the development of diagnostic and research probes. Similar to peptide modification, the strategy relies on the introduction of a carbonyl group into the nucleic acid structure, which then serves as a reactive handle for the aminooxy group of the linker. The hydrophilic PEG3 spacer is particularly advantageous in this context, as it improves the solubility and biocompatibility of the resulting nucleic acid conjugate. This modification is vital for creating functionalized biomaterials used in diagnostics and therapeutic delivery systems.
The ability to perform site-specific immobilization of biomolecules is fundamental to the creation of advanced biosensors and functionalized materials. nih.gov Aminooxy-PEG3-t-butyl ester is employed to attach peptides, proteins, and other biomolecules to surfaces in a controlled orientation. nih.gov This precise arrangement is critical for ensuring that the active sites of the immobilized biomolecules are accessible for interaction, a key requirement for sensitive and reliable biosensors. nih.gov
Research has shown the successful use of site-specific immobilization through an aminooxy group to prepare well-defined biosensors. nih.gov Another application involves the functionalization of nanoparticles. For example, bifunctional linkers containing an aminooxy group have been used to attach carbohydrates to gold nanoparticles, creating tools for studying protein-carbohydrate interactions. louisville.edu In these methodologies, the aminooxy group provides a chemoselective anchor point for attaching the biomolecule of interest to a surface or nanoparticle that has been pre-functionalized with aldehyde or ketone groups. louisville.edu
Conjugation to Nucleic Acids and Oligonucleotides for Probe Development
Design and Synthesis of Targeted Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. chemsrc.commedchemexpress.com A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two. rsc.org Aminooxy-PEG3-t-butyl ester is a valuable building block used in the synthesis of these crucial linkers. medchemexpress.com
The linker is not merely a passive spacer but plays a critical role in the efficacy of a PROTAC. explorationpub.com Its composition and length are decisive factors in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. rsc.orgcellgs.com Linkers commonly incorporate polyethylene (B3416737) glycol (PEG) chains to enhance the PROTAC's solubility and cellular uptake. cellgs.com
The length of the linker is paramount. explorationpub.com If the linker is too short, it may create steric hindrance that prevents the target protein and the E3 ligase from binding simultaneously. explorationpub.com Conversely, if the linker is excessively long, it may not bring the two proteins into close enough proximity for the E3 ligase to efficiently transfer ubiquitin to the target protein. explorationpub.com Therefore, the defined length of the PEG3 component of Aminooxy-PEG3-t-butyl ester is a key design feature. Structural studies have also revealed that flexible linkers, such as those made from PEG, can collapse or adopt specific conformations upon binding, a factor that can be exploited in rational PROTAC design. rsc.org The dual functionality of Aminooxy-PEG3-t-butyl ester allows for sequential conjugation; the aminooxy end can be attached to one ligand, followed by deprotection of the t-butyl ester to a carboxylic acid for coupling to the second ligand.
The design of optimal PROTACs is currently guided heavily by empirical testing and detailed structure-activity relationship (SAR) studies. cellgs.com A common approach involves synthesizing a library of PROTACs where the primary variable is the linker. nih.gov Researchers systematically vary the linker's length and composition to identify the configuration that yields the most potent and selective protein degradation. explorationpub.com For example, studies have shown that altering the length of a PEG linker by just a few atoms can lead to significant differences in degradation potency. explorationpub.com
The synthesis of these libraries is facilitated by versatile building blocks like Aminooxy-PEG3-t-butyl ester. One SAR approach involves generating a library of oxime ethers by reacting aminooxy-functionalized peptides with a series of different aldehydes to rapidly explore structural diversity. louisville.edu More advanced rational design efforts leverage high-resolution co-crystal structures of the ternary complex. nih.gov These structural insights can reveal how the linker interacts with the proteins and guide the design of next-generation PROTACs with improved properties, for instance by introducing rigidity to constrain the molecule in a more active conformation. rsc.orgnih.gov
Linker Design Principles for E3 Ubiquitin Ligase Recruitment in Protein Degradation Pathways
Engineering of Hydrogel Systems and Polymeric Networks for Biomedical Research Models
The heterobifunctional linker Aminooxy-PEG3-t-butyl ester is a key component in the fabrication of sophisticated hydrogel systems and polymeric networks used as models in biomedical research. Its distinct chemical functionalities enable the precise construction of materials with tailored properties, which are essential for creating realistic mimics of biological environments.
Cross-linking Chemistry for Tunable Mechanical and Chemical Properties in Hydrogels
Aminooxy-PEG3-t-butyl ester is utilized in the formation of hydrogels through oxime ligation, a form of "click" chemistry that is highly efficient and bioorthogonal. nih.govnih.gov This reaction involves the condensation of the aminooxy group (-ONH₂) of the ester with an aldehyde or ketone group on another polymer, resulting in the formation of a stable oxime bond (-O-N=C). nih.govnih.gov This specific cross-linking chemistry allows for the creation of hydrogels with highly tunable properties. nih.govacs.org
The mechanical strength and gelation time of these hydrogels can be precisely controlled by adjusting factors such as pH and the presence of catalysts. nih.govacs.org For instance, the reaction proceeds much faster at a slightly acidic pH of 4.5, yielding a mechanically robust gel, whereas at a neutral pH of 7.4, the gelation process is slower and results in a much softer material. nih.govacs.org This tunability allows researchers to create hydrogels that can match the mechanical stiffness of various soft tissues, from brain tissue to muscle. nih.govfigshare.com The polyethylene glycol (PEG) portion of the linker imparts flexibility and influences the water absorption and swelling properties of the network. nih.govfigshare.com
A key feature of Aminooxy-PEG3-t-butyl ester is the tert-butyl ester group, which serves as a protected form of a carboxylic acid. This group remains intact during the initial oxime cross-linking but can be selectively removed (deprotected) under acidic conditions to expose a free carboxylic acid. This allows for post-fabrication modification of the hydrogel, enabling researchers to alter its chemical properties or attach additional molecules after the primary network has been formed.
| Property | Method of Control | Research Application |
| Mechanical Stiffness | Varies with pH, catalyst concentration, and cross-linker density. nih.govacs.org | Mimicking the mechanical environment of specific biological tissues. nih.govfigshare.com |
| Gelation Kinetics | Can be accelerated by lowering pH or adding an aniline catalyst. nih.govacs.org | Enabling in-situ formation for injectable scaffolds that conform to defect shapes. nih.govfigshare.com |
| Swelling Ratio | Dependent on cross-linking density and the hydrophilicity of the polymer backbone. nih.govfigshare.com | Controlling the diffusion of nutrients and signaling molecules within the scaffold. nih.gov |
| Chemical Functionality | Post-gelation deprotection of the t-butyl ester to reveal a carboxylic acid. | Allows for dynamic changes to the hydrogel or secondary functionalization with bioactive molecules. |
Scaffold Design for In Vitro Cell Culture and Tissue Engineering Models
The precise control afforded by Aminooxy-PEG3-t-butyl ester in hydrogel formation makes it an exemplary tool for designing scaffolds for three-dimensional (3D) cell culture and tissue engineering. nih.govkinampark.com These scaffolds function as a synthetic extracellular matrix (ECM), providing the necessary physical support for cell growth, migration, and differentiation. figshare.comacs.org
The bioorthogonal nature of oxime ligation is a significant advantage, as the reaction is highly specific and does not react with functional groups present in biological molecules, ensuring that it is not harmful to cells encapsulated within the hydrogel. nih.govnih.gov This biocompatibility has been demonstrated by the successful incorporation and high viability of stem cells within oxime-linked hydrogels. nih.govnih.gov
By tuning the hydrogel's properties, researchers can create microenvironments that mimic those of native tissues, which is a critical factor in guiding cellular behavior and promoting the development of functional tissue constructs. nih.govfigshare.com While Aminooxy-PEG3-t-butyl ester is primarily a structural cross-linker, it is used in systems that incorporate other molecules to enhance bioactivity. For example, peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be incorporated into the hydrogel to promote cell adhesion. nih.govnih.gov The latent carboxylic acid functionality of the t-butyl ester group can also be used as a chemical handle to covalently attach such bioactive signals after the main scaffold has been formed, allowing for the creation of complex and dynamic cell culture models.
Surface Modification of Nanoparticles and Advanced Materials for Research
Aminooxy-PEG3-t-butyl ester is a versatile molecular tool for the surface modification of nanoparticles and other advanced materials. Its bifunctional nature allows for the introduction of specific properties that enhance the performance of these materials in research settings.
PEGylation for Enhanced Colloidal Stability and Reduced Non-Specific Interactions in Research Systems
PEGylation, the attachment of PEG chains to a surface, is a gold-standard technique for improving the stability and biocompatibility of nanoparticles in biological systems. nih.govmdpi.com Aminooxy-PEG3-t-butyl ester serves as a heterobifunctional linker to achieve this. The aminooxy group reacts specifically with aldehyde or ketone functionalities that can be introduced onto the surface of a nanoparticle, forming a stable covalent attachment. broadpharm.com
The attached PEG3 chains form a hydrophilic, neutral layer on the nanoparticle's surface. tstu.ruchempep.com This layer acts as a physical, steric barrier that prevents nanoparticles from aggregating, thereby greatly enhancing their colloidal stability in aqueous solutions and complex biological fluids. nih.govrsc.org This stability is crucial for achieving consistent and reproducible results in research.
Furthermore, the PEG layer effectively minimizes non-specific interactions between the nanoparticles and proteins in the surrounding media. nih.gov This reduction in protein adsorption, known as opsonization, helps to prevent the rapid clearance of nanoparticles by the immune system, an effect often referred to as a "stealth" property. nih.govrsc.org
Functionalization of Nanocarriers for Mechanistic Studies in Targeted Delivery Research
For research into targeted drug delivery, it is essential to understand how nanocarriers interact with biological targets. rsc.orgnih.gov Aminooxy-PEG3-t-butyl ester facilitates the precise engineering of nanocarriers to conduct these mechanistic studies. researchgate.net
The linker's bifunctional design allows for a sequential, controlled functionalization process. First, the linker is attached to the nanocarrier surface via the reaction of its aminooxy group. broadpharm.com Second, the t-butyl ester is hydrolyzed to expose a terminal carboxylic acid. This acid group then serves as a versatile anchor point for the covalent attachment of a wide range of molecules using well-established chemistries. mdpi.comdovepress.com These can include:
Targeting ligands: Peptides, antibodies, or small molecules that recognize specific cell surface receptors. researchgate.netmdpi.com
Imaging agents: Fluorescent dyes or radiolabels for tracking the nanocarrier in vitro or in vivo. nih.gov
Model drugs: Compounds used to study loading and release mechanisms.
| Research Area | Function of Aminooxy-PEG3-t-butyl ester | Outcome for Mechanistic Studies |
| Nanoparticle Stability | Covalently attaches a hydrophilic PEG layer to the nanoparticle surface. tstu.ru | Prevents aggregation and non-specific protein binding, ensuring reproducible behavior. nih.govrsc.org |
| Targeted Delivery | Provides a terminal carboxylic acid handle for conjugating targeting ligands. researchgate.netmdpi.com | Allows systematic study of how ligand type and density affect cell-specific interactions. researchgate.net |
| Bioimaging | Enables the attachment of fluorescent dyes or other imaging agents. nih.gov | Facilitates tracking of nanocarriers to understand their biodistribution and cellular fate. |
| Controlled Functionalization | Acts as a heterobifunctional linker for sequential, orthogonal reactions. broadpharm.com | Enables the creation of multifunctional nanocarriers with precisely controlled surface chemistry. |
Contributions to Ligand Discovery and Polypeptide Synthesis Methodologies
Beyond hydrogels and nanoparticles, Aminooxy-PEG3-t-butyl ester serves as a valuable building block in chemical biology, contributing to methodologies for discovering new molecular ligands and synthesizing complex, modified polypeptides.
In the field of ligand discovery, particularly for DNA-encoded library (DEL) technology, bifunctional linkers are essential for connecting chemical building blocks to their unique DNA tags. nih.govnih.gov Aminooxy-PEG3-t-butyl ester can be employed in this context. Its aminooxy group can react with a library of small molecules functionalized with aldehydes or ketones. sci-hub.se Following deprotection of the t-butyl ester, the resulting carboxylic acid can be coupled to an amine-modified DNA oligonucleotide. nih.gov The PEG3 component acts as a spacer, physically separating the small molecule from the DNA tag to minimize potential interference during the affinity-based screening process. nih.gov
In polypeptide synthesis, this compound enables the site-specific incorporation of a PEGylated, reactive handle into a peptide sequence. nih.govacs.org Using solid-phase peptide synthesis (SPPS), the deprotected carboxylic acid of the linker can be coupled to a free amine on the growing peptide chain. acs.orgresearchgate.net The aminooxy group, which is orthogonal to standard peptide coupling chemistries, remains available for a subsequent, highly specific ligation reaction. nih.govacs.org This allows for the precise attachment of other molecules, such as reporter dyes, drugs, or other peptides, at a defined position on the synthetic polypeptide, facilitating the creation of advanced bioconjugates for research and therapeutic development. nih.govacs.org
Application as a Linker or Spacer in Solid-Phase Synthesis
Aminooxy-PEG3-t-butyl ester is a heterobifunctional linker that plays a crucial role in solid-phase synthesis, particularly in the construction of peptides and other complex organic molecules. louisville.edu In this context, the linker connects a molecule of interest to a solid support or bridges two different molecular entities. The PEG3 portion of the molecule acts as a flexible, hydrophilic spacer, which can improve the solubility of the resulting conjugate and minimize steric hindrance between the conjugated parts. broadpharm.com
The compound's utility in solid-phase peptide synthesis (SPPS) stems from its orthogonal reactivity. The aminooxy group can be selectively reacted with an aldehyde or ketone to form a stable oxime linkage, a reaction that does not interfere with standard peptide coupling chemistries. louisville.edubroadpharm.com The other end of the molecule features a t-butyl ester, which functions as a protecting group for a carboxylic acid. This t-butyl group is stable under many reaction conditions but can be readily removed using acidic conditions (e.g., trifluoroacetic acid, TFA) to reveal the free carboxylic acid. broadpharm.combroadpharm.com This newly exposed acid can then be coupled to a free amine on a resin-bound peptide or another molecule, using standard amide bond formation activators like EDC or HATU. nih.gov This dual functionality allows for the precise, stepwise assembly of complex structures on a solid support. louisville.edu
| Property | Value | Source |
| Full Name | tert-Butyl 3-(2-(2-(2-aminooxyethoxy)ethoxy)ethoxy)propanoate | broadpharm.com |
| Synonyms | Aminooxy-PEG3-t-butyl ester, H2N-O-PEG3-COOtBu | broadpharm.com |
| Molecular Formula | C13H27NO6 | broadpharm.com |
| Molecular Weight | 293.4 g/mol | broadpharm.com |
| CAS Number | 1835759-72-2 | broadpharm.com |
| Purity | ≥98% | broadpharm.com |
| Solubility | Water, DMSO, DMF, DCM | broadpharm.com |
| Storage | -20°C | broadpharm.com |
Role in Combinatorial Chemistry and Library Generation for High-Throughput Screening
Combinatorial chemistry aims to rapidly generate large numbers of diverse molecules, known as libraries, which can then be tested for biological activity in high-throughput screening (HTS) assays. The highly chemoselective and efficient nature of the reaction between an aminooxy group and an aldehyde or ketone—known as oxime ligation—makes it exceptionally well-suited for this purpose. louisville.edufrontiersin.org
Aminooxy-PEG3-t-butyl ester can be used as a key building block in the generation of such libraries. A common strategy involves reacting a single core molecule bearing an aldehyde or ketone with a diverse collection of aminooxy-containing fragments. Conversely, an aldehyde- or ketone-functionalized library can be reacted with Aminooxy-PEG3-t-butyl ester. Because the oxime formation is highly specific and proceeds cleanly under mild, often aqueous conditions, it allows for the reliable and rapid synthesis of a library of products without the need for extensive purification of each member. louisville.edu These libraries of oxime-containing compounds can then be screened to identify molecules with desired properties, such as the ability to inhibit an enzyme or bind to a specific cellular receptor. louisville.edu
Advancements in Chemical Tool Compound Development for Biological Inquiry
The development of sophisticated chemical tools is essential for probing and understanding complex biological systems. Aminooxy-PEG3-t-butyl ester is a valuable reagent in this field, enabling the synthesis of customized molecules designed for specific biological investigations.
Synthesis of Molecular Probes for Elucidating Biological Mechanisms
Molecular probes are specialized molecules, such as inhibitors or affinity labels, used to study the function, location, and interactions of biomolecules within a cell. Aminooxy-PEG3-t-butyl ester is frequently used as a linker to construct these probes. Its structure allows for the connection of a targeting moiety (e.g., a peptide that binds to a specific protein) to a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule for detection and isolation). thno.org
The synthesis of such a probe can be performed sequentially. For instance, a biomolecule containing a specifically introduced aldehyde group can be conjugated to the aminooxy end of the linker. thno.org Following this oxime ligation, the t-butyl ester is deprotected to yield a carboxylic acid. dcchemicals.com This acid is then activated and reacted with an amine-containing reporter molecule to form a stable amide bond. The PEG spacer enhances the aqueous solubility of the final probe, which is a critical feature for use in biological buffers and live-cell experiments. broadpharm.com
Development of Click Chemistry Compatible Reagents (e.g., Aminooxy-PEG-Azide)
The reaction between an aminooxy group and an aldehyde or ketone is considered a bioorthogonal reaction, a class of reactions often referred to as "click chemistry" due to their high specificity, efficiency, and compatibility with biological systems. frontiersin.orgacs.org While Aminooxy-PEG3-t-butyl ester itself facilitates this type of click-like ligation, it also serves as a precursor for creating reagents compatible with other forms of click chemistry, such as the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.orgdcchemicals.com
For example, after an initial conjugation via its aminooxy group, the terminal t-butyl ester can be deprotected to reveal the carboxylic acid. This acid can then be coupled with an amine-containing alkyne or azide (B81097), transforming the original molecule into a heterobifunctional reagent ready for a subsequent CuAAC reaction. dcchemicals.com This strategy of using orthogonal ligations—such as an oxime ligation followed by a CuAAC reaction—is a powerful method for assembling complex molecular architectures where different components need to be added in a controlled, stepwise manner. frontiersin.org Related compounds like Aminooxy-PEG3-Azide, which already contain both reactive groups, exemplify the utility of combining these functionalities in a single linker molecule.
| Functional Group | Reactive Partner | Resulting Linkage | Chemistry Type |
| Aminooxy | Aldehyde / Ketone | Oxime | Bioorthogonal Ligation |
| Azide | Alkyne (with Cu(I) catalyst) | Triazole | Click Chemistry (CuAAC) |
| Carboxylic Acid | Amine (with activator) | Amide | Standard Coupling |
| Thiol | Maleimide | Thioether | Michael Addition |
Utility in Synthetic Incorporation into Complex Chemical Biology Constructs
The versatility of Aminooxy-PEG3-t-butyl ester makes it a valuable component for the bottom-up synthesis of highly complex and multifunctional constructs used in chemical biology and medicine. These constructs include antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and multifunctional scaffolds for immunotherapy. frontiersin.orgbiochempeg.com
In the design of these advanced molecules, the linker is not merely a passive spacer but an active component that dictates the solubility, stability, and spatial orientation of the different functional parts. For example, in constructing a cancer-targeting agent, the aminooxy group could be used to attach the linker to a targeting peptide modified with an aldehyde. The deprotected carboxylic acid could then be used to attach a cytotoxic drug or an immune-stimulating molecule. frontiersin.orgbiochempeg.com The ability to use the linker's orthogonal ends in distinct chemical steps allows researchers to build these intricate, multi-component systems with a high degree of precision and control. frontiersin.org
Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Methods for Confirming Functional Group Transformations (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic methods are fundamental in verifying the chemical structure of Aminooxy-PEG3-t-butyl ester and monitoring its transformations, such as the hydrolysis of the t-butyl ester to a carboxylic acid or the reaction of the aminooxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing detailed information about the molecular structure. In ¹H NMR spectroscopy, the presence of the intact molecule can be confirmed by identifying the characteristic signals for its distinct proton environments. For instance, the nine equivalent protons of the tert-butyl group typically produce a sharp singlet around 1.4 ppm. The methylene (B1212753) protons (CH₂) of the polyethylene (B3416737) glycol (PEG) chain appear as a series of multiplets, usually in the range of 3.5 to 3.8 ppm. Protons adjacent to the aminooxy group will have a distinct chemical shift that confirms the presence of this reactive handle.
Functional group transformations are readily monitored by ¹H NMR. For example, the hydrolysis of the t-butyl ester to the corresponding carboxylic acid is confirmed by the disappearance of the singlet at ~1.4 ppm corresponding to the t-butyl group.
Infrared (IR) Spectroscopy complements NMR by confirming the presence of specific functional groups based on their unique vibrational frequencies. The IR spectrum of Aminooxy-PEG3-t-butyl ester will exhibit characteristic absorption bands. A strong band around 1730 cm⁻¹ indicates the carbonyl (C=O) stretch of the ester group. The prominent band in the region of 1100 cm⁻¹ is characteristic of the C-O-C (ether) stretching of the PEG backbone. The presence of the aminooxy group can be identified by its N-O stretching vibration. Following a chemical reaction, such as ester hydrolysis, IR spectroscopy can confirm the transformation by the disappearance of the ester's carbonyl peak and the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹) characteristic of a carboxylic acid.
| Technique | Functional Group | Typical Signal / Frequency | Indication |
|---|---|---|---|
| ¹H NMR | tert-Butyl Ester (-C(CH₃)₃) | ~1.4 ppm (singlet) | Confirms presence of the ester protecting group. |
| PEG Backbone (-CH₂CH₂O-) | 3.5 - 3.8 ppm (multiplets) | Confirms the presence of the PEG spacer. | |
| Hydrolysis Product (-COOH) | Disappearance of ~1.4 ppm signal | Confirms successful deprotection of the t-butyl ester. | |
| IR Spectroscopy | Ester Carbonyl (C=O) | ~1730 cm⁻¹ (strong) | Confirms the presence of the t-butyl ester group. |
| PEG Ether (C-O-C) | ~1100 cm⁻¹ (strong) | Confirms the presence of the PEG backbone. |
Mass Spectrometry for Molecular Weight Verification and Conjugation Confirmation
Mass spectrometry (MS) is an indispensable technique for verifying the molecular weight of Aminooxy-PEG3-t-butyl ester and confirming the success of conjugation reactions. The expected molecular weight of the compound is approximately 293.4 g/mol . broadpharm.com Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to determine the mass-to-charge ratio (m/z) of the molecule. For Aminooxy-PEG3-t-butyl ester, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z ≈ 294.4.
MS is also crucial for confirming chemical modifications:
Deprotection: The hydrolysis of the t-butyl ester to the free carboxylic acid results in a predictable mass shift. This involves the loss of the C₄H₈ fragment and the addition of a proton, leading to a decrease in mass that can be precisely detected.
Conjugation: When the aminooxy group reacts with an aldehyde or ketone on a target molecule (e.g., a protein or a fluorescent dye) to form a stable oxime linkage, the mass of the resulting conjugate will be the sum of the masses of the two reactants minus the mass of water (18 Da). researchgate.net Observing this expected mass increase provides direct evidence of a successful conjugation event. For PEGylated molecules, the mass spectrum often shows a characteristic distribution of peaks separated by 44 Da, corresponding to the repeating ethylene (B1197577) glycol unit, although for a discrete PEG linker like this, a single major peak is expected. issuu.com
| Analysis | Expected m/z ([M+H]⁺) | Method | Purpose |
|---|---|---|---|
| Molecular Weight Verification | ~294.4 | ESI-MS, MALDI-TOF | Confirms the identity and integrity of the starting material. broadpharm.comechemi.com |
| Conjugation Confirmation | (Mass of linker + Mass of target) - 18 Da | ESI-MS, MALDI-TOF | Verifies the formation of a covalent oxime bond. researchgate.net |
| Deprotection Analysis | Mass of linker - 56 Da | ESI-MS, MALDI-TOF | Confirms the successful hydrolysis of the t-butyl ester to a carboxylic acid. |
Chromatographic Separations for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Gel Permeation Chromatography)
Chromatographic techniques are essential for assessing the purity of Aminooxy-PEG3-t-butyl ester and for monitoring the progress of reactions in which it is involved.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound. Using a reverse-phase column (e.g., C18) with a gradient of organic solvent (like acetonitrile) and water, a pure sample of Aminooxy-PEG3-t-butyl ester will yield a single major peak. Purity is typically reported as a percentage of the total peak area and is often expected to be >95% for research-grade material. glycomindsynth.combroadpharm.com HPLC is also invaluable for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, one can track the consumption of the starting material (e.g., Aminooxy-PEG3-t-butyl ester) and the formation of the product, each having a distinct retention time. This allows for the optimization of reaction conditions and determination of reaction completion. nih.gov
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is particularly useful when Aminooxy-PEG3-t-butyl ester is conjugated to large biomolecules like proteins or antibodies. acs.org GPC separates molecules based on their hydrodynamic volume (size). When the relatively small linker molecule is successfully attached to a large protein, the resulting conjugate will have a significantly larger size. This size increase causes the conjugate to elute earlier from the GPC column compared to the unconjugated protein or the free linker, providing clear evidence of successful conjugation. acs.org
| Technique | Typical Conditions | Application | Observed Result |
|---|---|---|---|
| HPLC | Reverse-phase C18 column; Acetonitrile/Water gradient | Purity Assessment | A single major peak, with purity often >95%. glycomindsynth.com |
| Reaction Monitoring | Disappearance of reactant peak and appearance of product peak at new retention time. nih.gov | ||
| GPC / SEC | Aqueous mobile phase; column with appropriate pore size | Conjugation Confirmation (with macromolecules) | Shift to a shorter retention time for the conjugate compared to the unconjugated macromolecule. acs.org |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Reaction Chemistries and Bioorthogonal Ligation Applications
The aminooxy group is central to the utility of this linker, primarily through its reaction with aldehydes or ketones to form a stable oxime bond. broadpharm.combroadpharm.com This reaction, known as oxime ligation, is a type of "click chemistry" prized for its high chemoselectivity, reliability under mild, aqueous conditions, and the stability of the resulting oxime linkage. nih.govnih.gov It proceeds without the need for metal catalysts that can be problematic for biological systems. nih.gov
Future research is focused on expanding the versatility of oxime ligation. nih.gov While traditionally effective, the reaction rate at neutral pH can be slow. nih.gov A significant area of development involves new catalysts to accelerate the reaction under physiological conditions. Aniline (B41778) and its derivatives are known catalysts, but recent work has explored lower-toxicity alternatives. rsc.orgbroadpharm.com Another emerging front is the use of o-phthalaldehyde (B127526) (OPA) instead of simple aldehydes. The reaction between OPA and an aminooxy group proceeds exceptionally fast due to the rapid and irreversible formation of a heterocyclic intermediate, offering a powerful strategy for applications requiring rapid conjugation. oup.com
Furthermore, researchers are developing photomediated oxime ligation. nih.gov In this approach, the aminooxy group is "caged" with a photolabile protecting group. Upon exposure to light, the aminooxy group is liberated and can react with a nearby aldehyde. nih.govresearchgate.net This technique provides spatiotemporal control over the ligation reaction, enabling the precise patterning of biomolecules onto surfaces or within hydrogels. nih.govacs.org Such technologies expand the chemical biology toolbox, creating new opportunities for late-stage modification of complex molecules, radiotracer development, and advanced biomaterial engineering. nih.gov
Development of Next-Generation Linkers for Targeted Protein Degradation Modalities
Targeted protein degradation, particularly through Proteolysis-Targeting Chimeras (PROTACs), has emerged as a revolutionary therapeutic strategy. nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.govbiochempeg.com These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. biochempeg.com
The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy. nih.gov PEG-based linkers, like the one derived from Aminooxy-PEG3-t-butyl ester, are the most common type used in PROTAC design, featured in over half of reported molecules. biochempeg.com The PEG component enhances the water solubility and cell permeability of the PROTAC. biochempeg.comprecisepeg.com The defined length of PEG units allows for systematic tuning of the linker to optimize the formation of the crucial ternary complex between the target protein and the E3 ligase. biochempeg.com
Future research is focused on creating next-generation linkers with advanced properties. This includes the development of "smart" linkers that are, for example, photoswitchable or incorporate conformational locks to better control the PROTAC's activity. nih.gov Researchers are also designing novel linker chemotypes to move beyond simple PEG and alkyl chains. For instance, "FerroTACs" incorporate a ferrocene (B1249389) unit into the linker, which acts as a molecular hinge, allowing the molecule to adopt more compact conformations that may improve cell permeability. acs.orgchemrxiv.org Another innovative approach is the development of linker-free PROTACs, which aim to reconcile potency and drug-like properties by minimizing molecular complexity. bioengineer.org The development of combinatorial platforms, such as CURE-PROs, which use reversible bio-orthogonal chemistries to rapidly screen libraries of linker-ligand combinations, promises to accelerate the discovery of optimal PROTACs. ascopubs.org
Expanding Applications in Advanced Materials Science and Bio-inspired Systems
The functional groups within Aminooxy-PEG3-t-butyl ester make it a versatile building block for advanced materials, especially in the field of biomaterials like hydrogels. nih.gov Hydrogels are water-swollen polymer networks with physical properties similar to soft tissues, making them ideal for applications such as tissue engineering and drug delivery. oup.comnih.gov
Oxime ligation is an excellent method for forming hydrogels because the reaction is fast, biocompatible, and does not require a catalyst that could be toxic to encapsulated cells. nih.gov Researchers have used multi-arm PEGs functionalized with aminooxy groups to cross-link with aldehyde-containing polymers, forming robust hydrogels. nih.govnih.gov The mechanical properties, gelation kinetics, and swelling ratios of these hydrogels can be precisely tuned, as demonstrated in the table below based on studies of similar systems. nih.govnih.gov
Table 1: Tunable Properties of Oxime-Linked Hydrogels
| Property | Method of Control | Outcome | Research Context |
|---|---|---|---|
| Mechanical Strength (Storage Modulus, G') | Polymer concentration, cross-linker ratio | G' can be varied, e.g., from low values to over 500 Pa. nih.gov | Creating hydrogels that mimic the stiffness of different biological tissues. nih.gov |
| Gelation Rate | pH, catalyst concentration, reactant choice (e.g., OPA) | Gelation can be achieved in minutes. oup.comnih.gov | Enabling rapid encapsulation of cells or in-situ gel formation. nih.gov |
| Swelling Ratio | Cross-linking density | Swelling ratios can be adjusted to control nutrient diffusion and drug release. | Optimizing material for drug delivery or cell culture scaffolds. nih.gov |
Future work is aimed at creating more dynamic and functional materials. The use of photomediated oxime ligation allows for the 4D printing of hydrogels, where properties can be altered in specific locations over time in response to light. nih.gov This enables the creation of complex patterns and gradients of biochemical cues within a material to guide cell behavior. nih.govresearchgate.net Furthermore, by incorporating peptide ligands (like RGD) into the hydrogel structure via the linker, materials can be designed to actively support cell adhesion and proliferation, paving the way for more sophisticated bio-inspired systems for tissue regeneration. nih.gov
Computational Modeling and Structure-Function Relationship Studies for Optimized Reagent Design
The rational design of molecules like PROTACs and advanced biomaterials relies heavily on understanding the structure-function relationships of their components, including the linker. nih.govnih.gov Computational modeling and simulation are becoming indispensable tools for predicting how the structure of a linker like Aminooxy-PEG3-t-butyl ester will influence the final properties of a conjugate.
In the context of PROTACs, computational models are used to predict the conformation of the linker and how it facilitates the formation of a stable ternary complex. nih.gov These models can help design linkers of optimal length and rigidity, potentially reducing the need for extensive experimental screening. nih.govnih.gov For example, computational studies have been used to design macrocyclic linkers that pre-organize the PROTAC for more efficient binding. nih.gov
For materials science applications, molecular dynamics simulations can predict how PEG chains will behave at interfaces or within a hydrogel network. nih.gov These simulations provide atomic-level insights into properties like polymer flexibility, hydration, and interactions with embedded biomolecules, which are difficult to obtain experimentally. nih.govd-nb.info
Future research will focus on developing more accurate force fields and simulation methods to better predict the behavior of PEGylated molecules. nih.gov Integrating machine learning and AI with computational models could further accelerate the design process, allowing for the in silico screening of vast virtual libraries of linkers to identify candidates with optimized properties for a specific application. explorationpub.com This synergy between computational modeling and experimental validation is crucial for the rational design of next-generation reagents and materials based on versatile linkers like Aminooxy-PEG3-t-butyl ester.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Aminooxy-PEG3-t-butyl ester, and what analytical techniques are essential for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves stepwise PEGylation, where the aminooxy group is introduced via nucleophilic substitution or coupling reactions. The t-butyl ester acts as a protecting group for carboxylic acid functionalities. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm PEG chain length, aminooxy group presence, and t-butyl ester integrity (e.g., δ 1.4 ppm for t-butyl protons).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak alignment with theoretical mass).
- HPLC : Assess purity (>95% recommended for bioconjugation workflows) .
Q. How should researchers handle and store Aminooxy-PEG3-t-butyl ester to maintain stability during experiments?
- Methodological Answer :
- Storage : Aliquot and store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the t-butyl ester or oxidation of the aminooxy group.
- Handling : Use anhydrous solvents (e.g., DMF, DMSO) for dissolution, and avoid prolonged exposure to moisture or acidic/basic conditions. Monitor degradation via HPLC post-thaw .
Q. What are the primary applications of Aminooxy-PEG3-t-butyl ester in bioconjugation, and how does its structure facilitate these reactions?
- Methodological Answer : The aminooxy group enables oxime ligation with ketone- or aldehyde-functionalized biomolecules (e.g., glycoproteins, antibodies). The PEG spacer enhances solubility and reduces steric hindrance. Applications include:
- Site-specific protein modification (e.g., antibody-drug conjugates).
- Surface functionalization of nanoparticles for targeted drug delivery.
- Use in click chemistry workflows due to orthogonality with other reactive groups .
Advanced Research Questions
Q. What experimental design strategies can optimize the conjugation efficiency of Aminooxyoxy-PEG3-t-butyl ester with biomolecules?
- Methodological Answer :
- Taguchi Method/DOE : Systematically vary parameters (pH, temperature, molar ratio, reaction time) to identify optimal conditions. For example:
- pH : 4.5–6.5 (balances oxime ligation rate and biomolecule stability).
- Molar Ratio : 5–10x excess of aminooxy reagent to target carbonyl groups.
- ANOVA Analysis : Quantify the impact of each parameter on conjugation yield (e.g., pH contributes ~40% variance in efficiency) .
Q. How can researchers address solubility challenges of Aminooxy-PEG3-t-butyl ester in aqueous buffers during bioconjugation?
- Methodological Answer :
- Co-solvent Systems : Use 10–20% DMSO or acetonitrile to enhance solubility without denaturing proteins.
- Buffer Optimization : Phosphate buffers (pH 5.5) with 150 mM NaCl improve colloidal stability.
- Dynamic Light Scattering (DLS) : Monitor aggregate formation pre- and post-conjugation .
Q. What are the common side reactions during t-butyl ester deprotection, and how can they be mitigated?
- Methodological Answer :
- Side Reactions : Acidic deprotection (e.g., TFA) may lead to PEG chain cleavage or oxidation of the aminooxy group.
- Mitigation Strategies :
- Use scavengers (e.g., triisopropylsilane) to trap carbocation intermediates.
- Conduct deprotection at 0°C for ≤2 hours to minimize degradation.
- Confirm completeness via LC-MS (disappearance of t-butyl ester peaks) .
Q. When encountering inconsistent bioconjugation yields, what systematic approaches can resolve underlying factors?
- Methodological Answer :
- Root-Cause Analysis :
Reagent Purity : Verify via HPLC; impurities >2% require repurification.
Biomolecule Integrity : Assess carbonyl group availability via Ellman’s assay or MALDI-TOF.
Reaction Monitoring : Use time-resolved LC-MS to detect intermediate species or hydrolysis byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
